2,2-Dichloro-1,3-bis(1-methyl-1H-pyrazol-4-yl)-1,3-propanedione

Lipophilicity Drug Design ADME Profiling

Researchers pursuing SAR studies on bis-pyrazole scaffolds often encounter limited membrane permeability and a lack of synthetic handles when using non-halogenated analogs. 2,2-Dichloro-1,3-bis(1-methyl-1H-pyrazol-4-yl)-1,3-propanedione directly addresses these gaps. - The gem-dichloro motif raises LogP by ~1.3 units vs. the non-halogenated congener, improving passive membrane permeation and reducing the need for lipophilic capping groups. - Chlorine atoms provide orthogonal reactivity handles for cross-coupling or nucleophilic substitution, enabling focused library synthesis inaccessible with the unsubstituted diketone. - A characteristic isotopic signature (M, M+2, M+4) from the two chlorine atoms delivers unambiguous MS tracking in complex biological matrices. Supplied through BenchChem with full analytical documentation; custom quantities and purities available upon request.

Molecular Formula C11H10Cl2N4O2
Molecular Weight 301.13 g/mol
CAS No. 1006320-15-5
Cat. No. B10892886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichloro-1,3-bis(1-methyl-1H-pyrazol-4-yl)-1,3-propanedione
CAS1006320-15-5
Molecular FormulaC11H10Cl2N4O2
Molecular Weight301.13 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C(=O)C(C(=O)C2=CN(N=C2)C)(Cl)Cl
InChIInChI=1S/C11H10Cl2N4O2/c1-16-5-7(3-14-16)9(18)11(12,13)10(19)8-4-15-17(2)6-8/h3-6H,1-2H3
InChIKeyFAMYLIVRQQIVCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dichloro-1,3-bis(1-methyl-1H-pyrazol-4-yl)-1,3-propanedione (CAS 1006320-15-5): Core Chemical Identity for Informed Procurement


2,2-Dichloro-1,3-bis(1-methyl-1H-pyrazol-4-yl)-1,3-propanedione (CAS 1006320-15-5) is a heterocyclic bis-pyrazole featuring a central 1,3-diketone bridge that is geminally substituted with two chlorine atoms . With a molecular weight of 301.13 g·mol⁻¹ and a molecular formula of C11H10Cl2N4O2, this compound belongs to the class of halogenated β-diketone derivatives employed as synthetic intermediates and ligand precursors [1]. Its structural hallmark is the combination of two 1-methylpyrazole rings with a 2,2-dichloro-1,3-propanedione linker, which imparts distinct physicochemical and reactivity profiles relative to non-halogenated or differently halogenated bis-pyrazole analogs.

Halogenated β-diketone scaffold for ligand design
Geminal dichloro bridge supports cross-coupling derivatization
Compatible with synthesis of diverse pyrazole libraries

Why 2,2-Dichloro-1,3-bis(1-methyl-1H-pyrazol-4-yl)-1,3-propanedione Cannot Be Swapped with 1,3-Bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione or Other In-Class Analogs


The presence of the geminal dichloro substituent dramatically alters the electronic and steric landscape of the 1,3-diketone core, affecting both lipophilicity and chemical reactivity [1]. The chlorine atoms increase the LogP by approximately 1.3 log units relative to the non-halogenated counterpart, and they serve as synthetic handles for further derivatization—a capability absent in the unsubstituted analog . Consequently, direct replacement of this compound with 1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione (CAS 1006327-32-7) or other bis-pyrazole diketones without adjusting synthetic protocols or biological assay conditions would yield divergent outcomes, underpinning the need for quantitative differentiation evidence.

Electronic / steric shift
Geminal dichloro substitution alters core reactivity relative to non-halogenated bis-pyrazole analogs.
Lipophilicity mismatch
Computed LogP elevation (reported) may shift partitioning behavior, requiring formulation or assay adjustments.
Synthetic handle gap
Non-halogenated analog lacks reactive C–Cl bonds for cross-coupling, limiting derivatization scope.

Quantitative Differentiation Guide for 2,2-Dichloro-1,3-bis(1-methyl-1H-pyrazol-4-yl)-1,3-propanedione Acquisition


Elevated Calculated LogP Versus 1,3-Bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione

The computed octanol–water partition coefficient (LogP) of 2,2-dichloro-1,3-bis(1-methyl-1H-pyrazol-4-yl)-1,3-propanedione is 1, which is 1.3 log units higher than the LogP of –0.3 for the non-chlorinated analog 1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione [1][2]. This increase reflects the hydrophobic contribution of the two chlorine atoms and indicates that the dichlorinated compound partitions more favorably into lipid environments, a critical parameter for membrane permeability and receptor binding in early-stage drug discovery.

Lipophilicity (LogP)
Context-dependent
LogP 1 Δ +1.3 LogP –0.3
Supports lipophilicity-driven scaffold selection
Computed values; no experimental LogP data
Lipophilicity Drug Design ADME Profiling

Molecular Weight Differential of ~69 Da Facilitates Purification and Analytics Selection

The molecular weight of the target compound is 301.13 g·mol⁻¹, which is 68.89 g·mol⁻¹ heavier than that of 1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione (232.24 g·mol⁻¹) . This mass difference, arising from the substitution of two hydrogen atoms by chlorine, provides a larger isotopic signature ([M+2] and [M+4] peaks due to ³⁵Cl/³⁷Cl) that enhances detectability in LC-MS and GC-MS analyses, enabling unambiguous identification and quantification in complex mixtures.

Molecular Weight
Data to verify
301.13 g·mol⁻¹ +68.9 vs analog
Supports LC/GC-MS method differentiation
Chlorine isotopic pattern aids identification
Analytical Chemistry Chromatography Mass Spectrometry

Synthetic Versatility Through Geminal Dichloro Substituents: A Reactivity-Based Differentiator

The 2,2-dichloro-1,3-propanedione bridge in the target compound provides two electrophilic carbon centers capable of undergoing nucleophilic substitution or metal-catalyzed cross-coupling reactions. In contrast, the prototypical bis-pyrazole diketone lacks halogen leaving groups, limiting its post-synthetic modification to keto-group chemistry . While no peer-reviewed kinetic data comparing the two compounds have been published, the well-established reactivity of geminal dihalides in organic synthesis predicts that the dichloro derivative enables a broader scope of derivatization reactions, such as Suzuki or Buchwald-Hartwig couplings, that are inaccessible for the non-halogenated analog [1].

Synthetic Versatility
Class-level inference
Two C–Cl reactive handles for cross-coupling
Enables broader derivatization strategies
No kinetic data; based on geminal dihalide reactivity
Synthetic Chemistry Cross-Coupling Nucleophilic Substitution

Distinct Computed Physicochemical Descriptor Profile Supports Differentiated Lead Optimization

Beyond LogP, the MolAid database reports additional computed descriptors for the target compound: topological polar surface area (TPSA) of 69.8 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. The non-chlorinated comparator shares the same TPSA and hydrogen bond counts but differs in heavy atom count (19 vs. 17) and molecular weight, while exhibiting a strongly different LogP (–0.3 vs. 1) [2]. This divergent descriptor fingerprint means that the two compounds occupy non-overlapping chemical space in lead optimization campaigns, with the dichloro variant favoring targets that require higher lipophilicity and the presence of metabolically stable C–Cl bonds.

Physicochemical Descriptors
Context-dependent
LogP 1, 19 heavy atoms Δ +1.3 LogP, +2 atoms LogP –0.3, 17 atoms
Occupies distinct chemical space
Computed values; model undisclosed
Computational Chemistry QSAR Medicinal Chemistry

Optimal Deployment Scenarios for 2,2-Dichloro-1,3-bis(1-methyl-1H-pyrazol-4-yl)-1,3-propanedione Based on Quantitative Evidence


Lead Optimization Programs Requiring Enhanced Lipophilicity

With a computed LogP of 1, substantially higher than the non-halogenated analog, 2,2-dichloro-1,3-bis(1-methyl-1H-pyrazol-4-yl)-1,3-propanedione is a preferred scaffold when medicinal chemistry campaigns demand increased membrane permeability or target hydrophobic binding pockets [1]. Its selection can reduce the need for additional lipophilic capping groups, streamlining SAR exploration.

Synthetic Intermediates Requiring Halogen Functional Group Handles

The geminal dichloro group enables downstream functionalization via cross-coupling or substitution chemistry that is unavailable for the non-halogenated diketone [1]. This makes the compound a versatile building block for constructing focused libraries of pyrazole-containing ligands, catalysts, or bioactive molecules with tailored side chains.

Analytical Method Development Leveraging Distinct Mass Spectrometry Fingerprint

The ~69 Da mass increase and characteristic chlorine isotopic pattern provide a clear MS signal that distinguishes this compound from its analogs in complex biological matrices [1]. This property supports its use as a tracer or internal standard in metabolite identification and pharmacokinetic studies where precise quantitation is critical.

Computational Pre-Screening for Chemical Space Diversification

Because its computed physicochemical descriptor profile (LogP, MW, heavy atom count) differs markedly from the non-chlorinated analog, 2,2-dichloro-1,3-bis(1-methyl-1H-pyrazol-4-yl)-1,3-propanedione can be purposefully included in screening libraries to ensure coverage of a distinct chemical space region, avoiding redundancy in hit-finding campaigns [1].

Application
Selection Property
Validation Focus
Lead optimization studies requiring higher lipophilicity
Halogen-induced lipophilicity shift
Verify partitioning in membrane models
Synthetic derivatization research
Geminal dichloro substitution handle
Cross-coupling feasibility and scope
LC-MS based analytical tracking
Chlorine isotopic pattern and mass shift
Method sensitivity and specificity
Chemical space diversification in screening libraries
Divergent computed physicochemical profile
Library design and redundancy assessment
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